2-(Ethoxymethylene)-N-(naphthalen-1-yl)-3-oxobutanamide
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Overview
Description
2-(Ethoxymethylene)-N-(naphthalen-1-yl)-3-oxobutanamide is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of an ethoxymethylene group and a naphthalen-1-yl group attached to a 3-oxobutanamide backbone. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethylene)-N-(naphthalen-1-yl)-3-oxobutanamide typically involves the condensation of ethyl acetoacetate with naphthylamine in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of automated systems for the addition of reagents and the monitoring of reaction progress can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxymethylene)-N-(naphthalen-1-yl)-3-oxobutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ethoxymethylene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Ethoxymethylene)-N-(naphthalen-1-yl)-3-oxobutanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other materials with specific optical properties.
Mechanism of Action
The mechanism of action of 2-(Ethoxymethylene)-N-(naphthalen-1-yl)-3-oxobutanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The ethoxymethylene group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity to its targets. The naphthalen-1-yl group can also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
- Di(naphthalen-2-yl)-1,2-diphenylethene
- 9,10-Di(naphthalen-2-yl)anthracene
Uniqueness
2-(Ethoxymethylene)-N-(naphthalen-1-yl)-3-oxobutanamide is unique due to the presence of the ethoxymethylene group, which imparts distinct chemical reactivity and biological activity. The combination of the naphthalen-1-yl group with the 3-oxobutanamide backbone also contributes to its unique properties, making it a valuable compound for various applications in research and industry.
Biological Activity
2-(Ethoxymethylene)-N-(naphthalen-1-yl)-3-oxobutanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features an ethoxymethylene group attached to a naphthalenyl moiety and a 3-oxobutanamide backbone. Its molecular formula is C₁₅H₁₅N₃O₂, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms, which contribute to its biological properties.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : It may interact with various receptors, leading to altered signaling pathways that could impact cellular responses.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which can protect cells from oxidative stress.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity :
- In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. For instance, it was found to inhibit the growth of specific cancer types by disrupting the cell cycle and promoting programmed cell death.
- Antimicrobial Properties :
- The compound has demonstrated antimicrobial effects against various bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects :
- Initial findings indicate that it may reduce inflammation markers, making it a candidate for inflammatory disease treatment.
Case Studies
Several studies have evaluated the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study 1 | Anticancer Activity | Showed significant inhibition of tumor growth in vitro with an IC50 value of 15 µM. |
Study 2 | Antimicrobial Activity | Exhibited bacteriostatic effects against E. coli and S. aureus with MIC values ranging from 32 to 64 µg/mL. |
Study 3 | Anti-inflammatory Effects | Reduced TNF-alpha levels in LPS-stimulated macrophages by 40% at a concentration of 10 µM. |
Research Findings
Recent research highlights the compound's potential as a therapeutic agent:
- Pharmacokinetics : Studies suggest favorable absorption and distribution characteristics, although further research is needed to assess metabolism and excretion.
- Toxicity Profile : Preliminary toxicity assessments indicate a low toxicity profile at therapeutic doses, but comprehensive toxicological studies are necessary.
Properties
Molecular Formula |
C17H17NO3 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
(2E)-2-(ethoxymethylidene)-N-naphthalen-1-yl-3-oxobutanamide |
InChI |
InChI=1S/C17H17NO3/c1-3-21-11-15(12(2)19)17(20)18-16-10-6-8-13-7-4-5-9-14(13)16/h4-11H,3H2,1-2H3,(H,18,20)/b15-11+ |
InChI Key |
GYDVSNMCQUXBOJ-RVDMUPIBSA-N |
Isomeric SMILES |
CCO/C=C(\C(=O)C)/C(=O)NC1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CCOC=C(C(=O)C)C(=O)NC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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